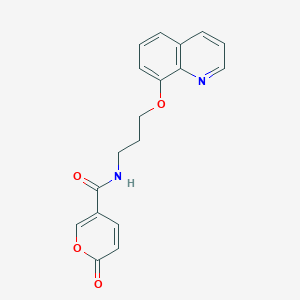
2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide” is a complex organic molecule. It contains a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. Attached to this ring is a carboxamide group (a common functional group in biochemistry), a propyl group (a three-carbon chain), and a quinoline group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyran ring, the attachment of the carboxamide group, and the attachment of the quinoline group. The exact methods would depend on the starting materials and the specific conditions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with the various rings and functional groups contributing to its shape and properties. The quinoline group, for example, is a bicyclic compound that consists of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the carboxamide group could make it a potential participant in condensation reactions, while the quinoline group could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The chemical compound 2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide is part of a broader class of compounds explored for their potential applications in various fields of research, including medicinal chemistry and materials science. One of the related studies involves the synthesis and characterization of carboxamide derivatives, such as those integrated with quinoline and pyrazine moieties, which have been evaluated for their antimicrobial properties against pathogenic bacteria (Idrees et al., 2020). These compounds, including the one , often undergo extensive chemical analysis, including 1H NMR, 13C NMR, IR, and mass spectra, to elucidate their structures and potential chemical behaviors.
Antimicrobial Applications
A significant area of research for compounds like 2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide is their antimicrobial efficacy. The study by Idrees et al. highlights the potential of novel carboxamide derivatives to combat bacterial infections, indicating a promising avenue for developing new antibiotics (Idrees et al., 2020). Such research is crucial in the face of rising antibiotic resistance, presenting these compounds as potential candidates for future antimicrobial drugs.
Material Science and Corrosion Inhibition
Another fascinating application of these compounds lies in material science, particularly in corrosion inhibition. Carboxamide derivatives have been studied for their ability to protect metals in corrosive environments, such as in hydrochloric acid solutions. For example, Erami et al. (2019) explored the inhibitory performance of carboxamide ligands on mild steel, revealing that such compounds could significantly reduce corrosion, potentially due to their adsorption at the metal/solution interface (Erami et al., 2019). This research underlines the potential of 2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide and similar compounds in developing new corrosion inhibitors, which could have significant industrial applications.
Photovoltaic Applications
Compounds with structures similar to 2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide have also been investigated for their photovoltaic properties. Zeyada et al. (2016) examined the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, suggesting that such compounds could be used in organic–inorganic photodiode fabrication (Zeyada et al., 2016). The research indicates a potential application in renewable energy technologies, where these compounds could contribute to the development of more efficient solar cells and photodiodes.
Wirkmechanismus
Target of Action
It is known that quinoline derivatives have been used since ancient times for the treatment of various diseases .
Mode of Action
Quinoline derivatives are known to interact with cells and have shown efficacy against typical drugs in the market .
Biochemical Pathways
Quinoline derivatives are known to have a significant impact on various biochemical processes .
Result of Action
Quinoline derivatives are known to have a variety of pharmacological effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-oxo-N-(3-quinolin-8-yloxypropyl)pyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-16-8-7-14(12-24-16)18(22)20-10-3-11-23-15-6-1-4-13-5-2-9-19-17(13)15/h1-2,4-9,12H,3,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISYLGBTQOZZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCNC(=O)C3=COC(=O)C=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

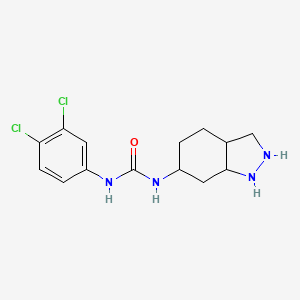
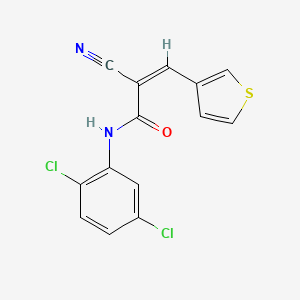
![3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole](/img/structure/B2915534.png)
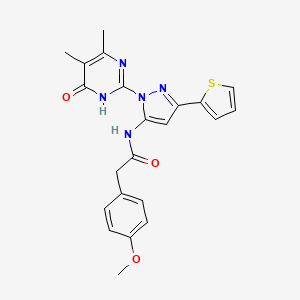
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2915536.png)
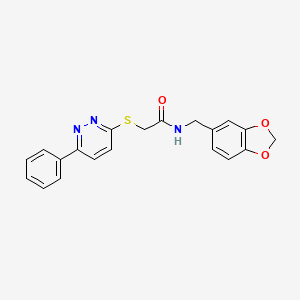
![2-Bromo-3-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2915539.png)

![5-[1-(hydroxyimino)ethyl]-N-(4-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine](/img/structure/B2915541.png)

![N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}benzamide](/img/structure/B2915545.png)

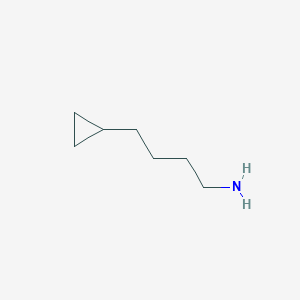
![2-[(2-chloroacetyl)-methylamino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2915554.png)